molecular formula C20H15Cl B14594189 9-Chloro-9-(4-methylphenyl)-9H-fluorene CAS No. 60252-97-3

9-Chloro-9-(4-methylphenyl)-9H-fluorene

Katalognummer: B14594189
CAS-Nummer: 60252-97-3
Molekulargewicht: 290.8 g/mol
InChI-Schlüssel: BJNKXXNAQNRJPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Chloro-9-(4-methylphenyl)-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a chlorine atom and a methylphenyl group attached to the fluorene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9-(4-methylphenyl)-9H-fluorene typically involves the chlorination of 9-(4-methylphenyl)-9H-fluorene. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9-Chloro-9-(4-methylphenyl)-9H-fluorene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of 9-(4-methylphenyl)-9H-fluorene.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: 9-(4-methylphenyl)-9H-fluorene derivatives with various functional groups.

    Oxidation: Fluorenone derivatives.

    Reduction: 9-(4-methylphenyl)-9H-fluorene.

Wissenschaftliche Forschungsanwendungen

9-Chloro-9-(4-methylphenyl)-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 9-Chloro-9-(4-methylphenyl)-9H-fluorene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-Chloro-9-(4-fluorophenyl)-9H-fluorene
  • 9-Chloro-9-(4-bromophenyl)-9H-fluorene
  • 9-Chloro-9-(4-aminophenyl)-9H-fluorene

Uniqueness

9-Chloro-9-(4-methylphenyl)-9H-fluorene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and can lead to different applications and interactions in various research fields.

Eigenschaften

CAS-Nummer

60252-97-3

Molekularformel

C20H15Cl

Molekulargewicht

290.8 g/mol

IUPAC-Name

9-chloro-9-(4-methylphenyl)fluorene

InChI

InChI=1S/C20H15Cl/c1-14-10-12-15(13-11-14)20(21)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3

InChI-Schlüssel

BJNKXXNAQNRJPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.